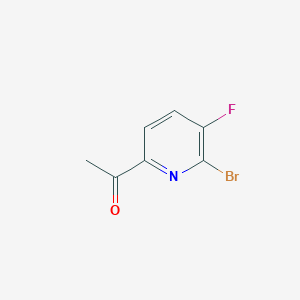
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-bromo-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyridines.
Reduction: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanol.
Oxidation: 1-(6-Bromo-5-fluoropyridin-2-yl)carboxylic acid.
Scientific Research Applications
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(6-Fluoropyridin-2-yl)ethanone
- 1-(5-Fluoro-2-pyridinyl)ethanone
- 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
Comparison: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of bromine at the 6-position and fluorine at the 5-position can enhance its electrophilic and nucleophilic substitution reactions compared to other derivatives .
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(6-bromo-5-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-3-2-5(9)7(8)10-6/h2-3H,1H3 |
InChI Key |
CRPWONUXPGACKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


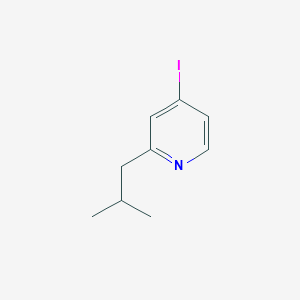
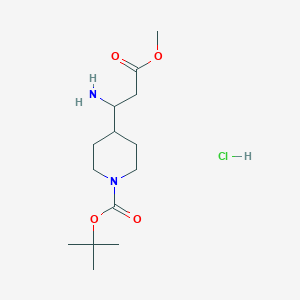
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
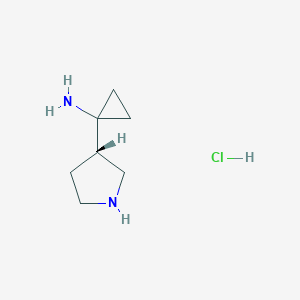
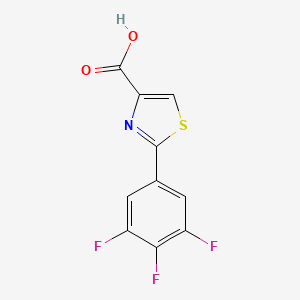


![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
